molecular formula C11H16BNO4S B1386960 4-(Piperidin-1-ylsulfonyl)phenylboronic acid CAS No. 486422-58-6

4-(Piperidin-1-ylsulfonyl)phenylboronic acid

Cat. No. B1386960
M. Wt: 269.13 g/mol
InChI Key: MIEADZYHESCCES-UHFFFAOYSA-N
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Description

“4-(Piperidin-1-ylsulfonyl)phenylboronic acid” is a chemical compound with the molecular formula C11H16BNO4S . It has a molecular weight of 269.13 . It is supplied by eMolecules and is available in a 1g quantity .


Molecular Structure Analysis

The InChI code for “4-(Piperidin-1-ylsulfonyl)phenylboronic acid” is 1S/C11H16BNO4S/c14-12(15)10-4-6-11(7-5-10)18(16,17)13-8-2-1-3-9-13/h4-7,14-15H,1-3,8-9H2 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“4-(Piperidin-1-ylsulfonyl)phenylboronic acid” is a solid at room temperature . It should be stored in an inert atmosphere .

Scientific Research Applications

1. Enrichment of cis-diol containing molecules

  • Summary of the application : Phenylboronic acid (PBA) functionalized polymers are used for the enrichment of cis-diol containing molecules. These molecules include nucleosides, catechols, saccharides, and glycoproteins .
  • Methods of application : The PBA-functionalized polymers are synthesized using N,N’ -methylbisacrylamide (MBAA) as the crosslinker in DMSO by a one-pot polymerization approach .
  • Results or outcomes : The PBA-MBAA particles synthesized in DMSO showed a high binding affinity with dissociation constants of 2.0×10 –4 M and 9.8×10 –5 M to adenosine and catechol, respectively, and a relatively high binding capacity (46±1 μmol/g for adenosine and 166±12 μmol/g for catechol) .

2. Design of Glucose-Sensitive Hydrogels

  • Summary of the application : Phenylboronic acid-based glucose-sensitive hydrogels are being developed for the controlled release of hypoglycemic drugs such as insulin .
  • Methods of application : The design of these hydrogels involves the use of dynamic covalent bonds. The mechanism by which the hypoglycemic drug release is achieved is through the sensitivity of these hydrogels to glucose .
  • Results or outcomes : These hydrogels have shown promise in their self-healing capacity and their potential for use in insulin delivery systems .

3. Dihydrofolate Reductase (DHFR) Inhibitors

  • Summary of the application : Sulfonamide derivatives, such as “4-(Piperidin-1-ylsulfonyl)phenylboronic acid”, have been studied for their potential as dihydrofolate reductase (DHFR) inhibitors . DHFR is an enzyme involved in the synthesis of nucleotides and thus DNA. Inhibiting this enzyme can have antimicrobial and antitumor effects .
  • Methods of application : The compounds are synthesized and then tested for their ability to inhibit DHFR in vitro .
  • Results or outcomes : Some of the synthesized compounds showed significant activity against human lung carcinoma (A-549) and human breast carcinoma (MCF-7) when compared to 5-Fluorouracil (5-FU), which was used as a reference drug .

4. Analytical Reagents

  • Summary of the application : Compounds with acetamide linkage, such as “4-(Piperidin-1-ylsulfonyl)phenylboronic acid”, are useful as analytical reagents .
  • Methods of application : The Lewis acid property of acetamides renders them useful in the preparation of a number of coordination complexes .
  • Results or outcomes : These compounds have been used in various analytical applications, including the analysis of metal ions .

5. Antimicrobial and Antifungal Agents

  • Summary of the application : Sulfonamides, such as “4-(Piperidin-1-ylsulfonyl)phenylboronic acid”, have been reported to show substantial in vitro and in vivo antimicrobial and antifungal activities .
  • Methods of application : The compounds are synthesized and then tested for their antimicrobial and antifungal activities in vitro .
  • Results or outcomes : Some of the synthesized compounds showed significant activity against various bacterial and fungal strains .

Safety And Hazards

This compound is harmful if swallowed, in contact with skin, or if inhaled . It causes skin and eye irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and ensuring adequate ventilation .

Future Directions

As for future directions, while specific information for “4-(Piperidin-1-ylsulfonyl)phenylboronic acid” is not available, research into sulfonamide derivatives continues due to their wide range of biological activities . These compounds have potential applications in the development of new antimicrobial and antitumor agents .

properties

IUPAC Name

(4-piperidin-1-ylsulfonylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BNO4S/c14-12(15)10-4-6-11(7-5-10)18(16,17)13-8-2-1-3-9-13/h4-7,14-15H,1-3,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIEADZYHESCCES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)S(=O)(=O)N2CCCCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80657278
Record name [4-(Piperidine-1-sulfonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80657278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Piperidin-1-ylsulfonyl)phenylboronic acid

CAS RN

486422-58-6
Record name [4-(Piperidine-1-sulfonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80657278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JA Covel, VJ Santora, JM Smith… - Journal of medicinal …, 2009 - ACS Publications
Antagonism of the histamine-H 3 receptor is one tactic being explored to increase wakefulness for the treatment of disorders such as excessive daytime sleepiness (EDS) as well as …
Number of citations: 17 pubs.acs.org

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